molecular formula C13H16O B6170379 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one CAS No. 10474-33-6

2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B6170379
CAS RN: 10474-33-6
M. Wt: 188.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-Tetramethyl-2,3-dihydro-1H-inden-1-one, commonly referred to as TMDI, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that has a molecular weight of 188.26 g/mol and a melting point of 44-46 °C. TMDI is a versatile compound with a wide range of applications in both synthetic and biological chemistry. It is used as a building block for the synthesis of various other compounds, and is also used as a reagent in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of TMDI is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, as well as a reagent in various biochemical and physiological processes. It is thought to act by forming an oxaphosphetane intermediate, which can then be treated with a base to yield the desired product. It is also believed to act as an electron donor, allowing for the transfer of electrons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMDI have not been extensively studied. However, it has been shown to have some anti-inflammatory and antifungal activity, as well as some inhibitory effects on enzymes involved in the metabolism of fatty acids. In addition, it has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using TMDI in lab experiments include its low cost, ease of synthesis, and wide range of applications. It is also relatively stable and non-toxic, making it safe to handle and store. However, there are some limitations to using TMDI in lab experiments. It is not water-soluble, which can limit its use in some applications. In addition, it can be difficult to purify and can be sensitive to light and air.

Future Directions

There are several potential future directions for research involving TMDI. These include further investigations into its mechanism of action and its biochemical and physiological effects. In addition, further research into its applications in synthetic and biological chemistry is needed, as well as further studies into its potential as an antioxidant. Finally, further research into its potential as a drug candidate and its use in drug delivery systems is needed.

Synthesis Methods

TMDI can be synthesized through a process known as the Wittig-Horner reaction. This involves the reaction of a 1,3-dipole (such as a phosphonium ylide) with an aldehyde or ketone, resulting in the formation of an oxaphosphetane intermediate. This intermediate can then be treated with a base such as sodium hydroxide or potassium hydroxide to yield the desired product. Other methods of synthesis include the Friedel-Crafts acylation of an indene and the reaction of an indene with a Grignard reagent.

Scientific Research Applications

TMDI has been used extensively in scientific research, particularly in the fields of synthetic and biological chemistry. It has been used as a reagent for the synthesis of various compounds, such as alkaloids, steroids, and terpenes. It has also been used for the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antifungal agents. In addition, TMDI has been used in the study of enzyme kinetics, as well as in the determination of enzyme structure and function.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one involves the condensation of 2,3-dimethyl-1,3-butadiene with acetone followed by cyclization and oxidation.", "Starting Materials": [ "2,3-dimethyl-1,3-butadiene", "Acetone", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 2,3-dimethyl-1,3-butadiene is reacted with acetone in the presence of sodium hydroxide to form 2,2,3,3-tetramethyl-4-penten-1-one.", "Step 2: The resulting product is then cyclized using sulfuric acid to form 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one.", "Step 3: Finally, the indenone is oxidized using hydrogen peroxide to yield the desired product, 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one." ] }

CAS RN

10474-33-6

Product Name

2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one

Molecular Formula

C13H16O

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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